2-Amino-5-(2-methoxy-5-methylphenyl)pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-amino-5-(2-methoxy-5-methylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-8-3-4-12(19-2)9(5-8)11-7-16-13(15)6-10(11)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZONRVOKFLMLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CN=C(C=C2C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687466 | |
| Record name | 2-Amino-5-(2-methoxy-5-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-80-9 | |
| Record name | 2-Amino-5-(2-methoxy-5-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-methoxy-5-methylphenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 2-methoxy-5-methylphenylpyridine, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-methoxy-5-methylphenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-Amino-5-(2-methoxy-5-methylphenyl)pyridine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-methoxy-5-methylphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the methoxy and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of pyridine/pyrimidine carboxylic acids, where substituents critically influence physicochemical properties and bioactivity. Key analogs include:
Table 1: Structural and Molecular Comparisons
Physicochemical and Functional Differences
Lipophilicity and Solubility: The 2-methoxy-5-methylphenyl group in the target compound increases lipophilicity compared to simpler analogs like 4-Amino-2-methyl-5-pyrimidinecarboxylic acid. This may enhance membrane permeability but reduce aqueous solubility. Halogenated analogs (e.g., 2-chloro-5-CF₃ in CAS 505084-58-2) exhibit higher metabolic stability and binding affinity to hydrophobic enzyme pockets, making them suitable for agrochemicals .
Electronic Effects: Electron-donating groups (e.g., methoxy in the target compound) can alter pKa values of the carboxylic acid moiety, affecting ionization and metal-binding capacity .
Biological Activity :
- Phenyl-substituted pyrimidines (e.g., CAS 91093-42-4) show antimicrobial properties, suggesting that aromatic substituents at the 4-position may enhance interaction with bacterial targets .
- Herbicidal activity in CAS 505084-58-2 highlights the role of trifluoromethyl and chloro groups in disrupting plant auxin pathways .
Biological Activity
2-Amino-5-(2-methoxy-5-methylphenyl)pyridine-4-carboxylic acid is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an amino group, a methoxy group, and a carboxylic acid group, contributing to its unique chemical properties and biological interactions.
- Molecular Formula : C₁₄H₁₄N₂O₃
- IUPAC Name : this compound
- SMILES Notation : COc1ccc(C)cc1c2cnc(N)cc2C(O)=O
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities or influence signaling pathways, leading to various biological effects such as cytotoxicity and antimicrobial activity .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against various bacterial strains, including:
- Bacillus subtilis : MIC of 4.69 to 22.9 µM
- Staphylococcus aureus : MIC of 5.64 to 77.38 µM
- Escherichia coli : MIC of 2.33 to 156.47 µM .
These findings suggest that the compound could be further investigated for its potential as an antimicrobial agent.
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly through mechanisms involving microtubule disruption and apoptosis induction in cancer cells. Preliminary studies have indicated that derivatives of this compound can lead to significant cytotoxic effects in glioblastoma cells, suggesting a promising avenue for cancer treatment .
Study on Structure-Activity Relationship (SAR)
A study investigating the SAR of related pyridine derivatives found that modifications at the indolyl positions significantly altered biological profiles, enhancing cytotoxicity against cancer cell lines. The presence of methoxy and methyl groups was critical in maintaining the anticancer activity of these compounds .
In Vivo Studies
In vivo studies have demonstrated that certain analogs derived from this compound can reduce tumor volume and weight without apparent side effects in animal models. This highlights the therapeutic potential of these compounds in cancer treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | MIC Values |
|---|---|---|---|
| 2-Amino-5-methylpyridine | Structure | Antimicrobial | Varies by strain |
| 4-Methoxy-2-methylphenyl derivatives | - | Cytotoxicity | Varies by derivative |
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 2-Amino-5-(2-methoxy-5-methylphenyl)pyridine-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling aromatic precursors (e.g., substituted phenyl groups) to pyridine cores. Key steps may include:
- Chlorination : Use of phosphoryl chloride to introduce reactive sites (e.g., Cl substitution) for subsequent amination or functionalization .
- Amination : Reaction with ammonium acetate or hydrazine derivatives to introduce amino groups, with yields dependent on temperature and solvent polarity .
- Purification : Column chromatography or recrystallization to isolate the carboxylic acid derivative.
Q. Which analytical techniques are prioritized for structural validation of this compound?
- Spectroscopy :
- NMR : 1H/13C NMR to confirm substituent positions (e.g., methoxy and methyl groups on the phenyl ring) and amino-pyridine connectivity .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O vibration (~1700 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) to resolve ambiguities in molecular geometry, particularly for the pyridine-carboxylic acid moiety .
Advanced Research Questions
Q. How can contradictions between experimental spectroscopic data and computational predictions be resolved?
- Case Study : Discrepancies in NMR chemical shifts may arise from solvent effects or proton exchange dynamics.
- Strategies :
- Orthogonal Validation : Cross-validate with SCXRD to confirm bond lengths and angles .
- DFT Calculations : Optimize molecular geometry using density functional theory (e.g., B3LYP/6-31G*) and compare simulated spectra with experimental data .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula to rule out impurities .
Q. What approaches enhance solubility and stability for biological assays?
- Derivatization : Convert the carboxylic acid to a sodium salt or ester prodrug to improve aqueous solubility .
- Formulation : Use co-solvents (e.g., DMSO-water mixtures) or lipid-based carriers for in vitro studies.
- Stability Testing : Monitor degradation under varying pH (2–12) and temperature (4–37°C) via HPLC .
Q. How can coordination polymers be synthesized using this compound, and what factors dictate their structural diversity?
- Ligand Design : The carboxylic acid group acts as a bridging ligand for metal ions (e.g., Zn²⁺, Cu²⁺). Hydrothermal synthesis (120–180°C, 24–72 hrs) is common .
- Structural Influencers :
- Metal Ion Geometry : Octahedral vs. tetrahedral coordination preferences.
- pH : Controls deprotonation of the carboxylic acid group (pKa ~2.5–3.0) .
- Counterions : Nitrate or chloride ions may template specific frameworks .
Q. What computational tools predict reactivity in nucleophilic/electrophilic reactions?
- Reactivity Mapping :
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps calculated via Gaussian or ORCA software to identify electrophilic (pyridine N) and nucleophilic (carboxylic acid O) sites .
- Molecular Electrostatic Potential (MEP) : Visualizes charge distribution to predict regioselectivity in substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
